(3',2-Difluorobiphenyl-3-yl)methanol
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Overview
Description
(3',2-Difluorobiphenyl-3-yl)methanol is a chemical compound characterized by its unique structure, which includes a biphenyl core with two fluorine atoms and a methanol group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3',2-Difluorobiphenyl-3-yl)methanol typically involves the following steps:
Biphenyl Derivation:
Methanol Introduction: The methanol group is introduced through a Grignard reaction, where a Grignard reagent reacts with formaldehyde to form the methanol derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3',2-Difluorobiphenyl-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.
Substitution: Substitution reactions can occur at the biphenyl core, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, such as (3',2-Difluorobiphenyl-3-yl)carboxylic acid.
Reduction: Reduced forms of the compound, potentially removing fluorine atoms.
Substitution: Substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
(3',2-Difluorobiphenyl-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific diseases.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which (3',2-Difluorobiphenyl-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
(3',2-Difluorobiphenyl-3-yl)methanol is compared to other similar compounds, such as:
Biphenyl-3-ylmethanol: Lacks fluorine atoms, resulting in different chemical properties.
2,2-Difluorobiphenyl-3-ylmethanol: Similar structure but with different positions of fluorine atoms.
3,3'-Difluorobiphenyl-3-ylmethanol: Different positions of fluorine atoms on the biphenyl core.
Properties
IUPAC Name |
[2-fluoro-3-(3-fluorophenyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-16)13(12)15/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGMMQXJVECID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CC(=C2F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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